4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide
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Overview
Description
4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and benzimidazole-containing molecules. Examples include:
- 4-hydroxy-2-quinolone
- 3,4-dimethoxyphenyl derivatives
- 1H-1,2,4-triazole derivatives
Uniqueness
What sets 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-methoxy-4-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-15(2)28-19-10-5-4-9-18(19)27-21(28)12-7-13-25-24(30)17-14-26-22-16(23(17)29)8-6-11-20(22)31-3/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
BBIYTKMANCVPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4OC |
Origin of Product |
United States |
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